molecular formula C26H22ClN3O5 B2616069 N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-85-4

N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2616069
CAS No.: 894561-85-4
M. Wt: 491.93
InChI Key: CCLGROIZNVFOHQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a dioxoloquinolinone core structure, which is often explored for its potential biological activity, and is further functionalized with both 2-chlorophenyl and 4-methoxyphenylamino substituents. Such structural motifs are commonly investigated for their ability to interact with various enzymatic targets and cellular receptors. The specific mechanism of action and primary research applications for this compound are areas of active investigation, though its intricate design suggests potential as a key intermediate or candidate in the development of novel therapeutic agents. Researchers may find value in this compound for probing structure-activity relationships (SAR), screening for bioactive molecules, or as a building block in further synthetic transformations. This product is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-33-19-8-6-18(7-9-19)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-21-5-3-2-4-20(21)27/h2-12,28H,13-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGROIZNVFOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 4-methoxybenzaldehyde, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

The compound exhibits significant biological activity due to its unique structure:

  • DNA Intercalation: The quinoline structure allows binding to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It has shown potential as an acetylcholinesterase inhibitor, which is critical in treating neurodegenerative diseases.

Scientific Research Applications

N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several notable applications:

Medicinal Chemistry

  • Drug Development: Its pharmacological activity makes it a candidate for developing new drugs targeting various diseases.
  • Anticancer Activity: Similar compounds have shown efficacy in cancer treatment; thus, this compound may also exhibit anticancer properties.

Biological Research

  • Biological Pathway Studies: It can serve as a probe to study interactions within biological systems.
  • Mechanistic Studies: Understanding its interaction with specific molecular targets can provide insights into disease mechanisms.

Material Science

  • Catalyst Development: The compound might be utilized in synthesizing new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : The target compound likely shares high thermal stability with analogs such as 3h and 4a, which exhibit melting points >250°C due to strong intermolecular hydrogen bonding and rigid aromatic systems .
  • Spectral Signatures: The acetamide carbonyl (C=O) stretch (~1,680–1,690 cm⁻¹) and aromatic proton environments (δ 7.3–7.6 ppm) are consistent across quinoline-acetamide derivatives .
  • Substituent Effects: The 4-methoxyphenylaminomethyl group may enhance solubility compared to purely hydrophobic analogs (e.g., 3h), while the [1,3]dioxolo ring could increase metabolic stability .

Bioactivity and Functional Comparisons

While bioactivity data for the target compound are unavailable, structurally related compounds exhibit diverse pharmacological profiles:

  • Anticancer Activity: Quinoxaline-acetamide derivatives (e.g., from ) inhibit c-Met kinase (IC₅₀ = 0.2–5 μM) and demonstrate antiproliferative effects in cancer cell lines .
  • Anti-Inflammatory Activity: EP4 antagonist MF498 (), containing a quinoline-pyrroloacetamide scaffold, reduces joint inflammation in rodent arthritis models (ED₅₀ = 3 mg/kg) .
  • Antioxidant Potential: Quinoline derivatives with hydroxyl or methoxy groups (e.g., 5f in ) show radical-scavenging activity, suggesting the target compound may share similar properties .

Biological Activity

N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C26H22ClN3O5
  • Molecular Weight : 491.9 g/mol
  • CAS Number : 894561-85-4

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human tumor cell lines. The findings indicate significant antiproliferative effects:

Cell LineIC50 (µM)Activity Level
HT-29 (Colon Cancer)0.5High
EA.hy926 (Endothelial)0.15Very High
HCT116 (Colon Cancer)0.04Very High
518 A2 (Melanoma)0.25Moderate to High

The mechanism of action appears to involve microtubule disruption and G2/M cell cycle arrest, indicating a potential for use in cancer therapy through targeted cytotoxicity .

Antibacterial Activity

The compound has also been screened for antibacterial properties against various strains. Results show moderate to strong activity against:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Enzyme Inhibition

Inhibitory effects on key enzymes have been assessed:

EnzymeInhibition Level
Acetylcholinesterase (AChE)Strong
UreaseStrong

This dual inhibition profile highlights the potential of this compound in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

  • Anticancer Studies : A study published in PMC demonstrated that derivatives of similar structures exhibited high antiproliferative activities with specific targeting of cancer cell types. The study emphasized the importance of structure-activity relationships in designing more effective anticancer agents .
  • Antibacterial Screening : Another study highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, suggesting it could be explored further in antibiotic development .
  • Enzyme Inhibition Research : Research focusing on enzyme inhibition indicated that compounds with similar quinoline structures showed strong inhibitory effects on AChE and urease, which are crucial targets in neurodegenerative diseases and urinary tract infections respectively .

Q & A

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) in nude mice. Dose intravenously (5–10 mg/kg) with PK sampling (plasma, tumor) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

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